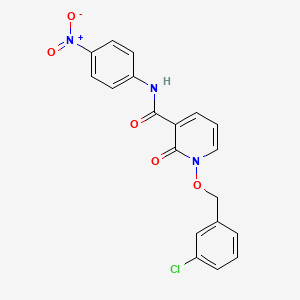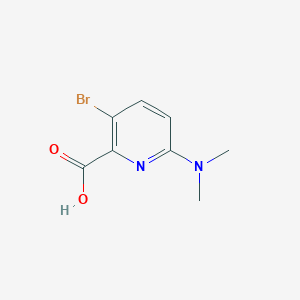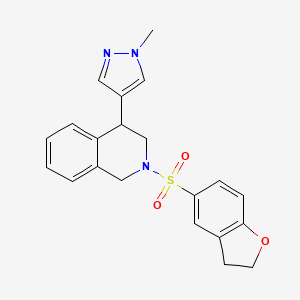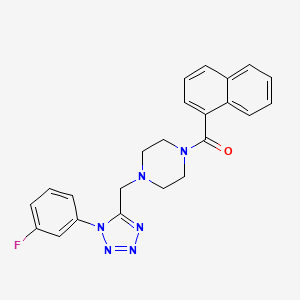
1-((3-chlorobenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a total of 46 bonds, including 28 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 tertiary amine (aliphatic), 1 nitro group (aromatic), and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis
Benzyl halides, which are potential genotoxic impurities (PGTIs), often suffer from matrix interferences or low derivatization efficiency of benzyl chlorides . A simple derivatization HPLC-UV method was developed for the analysis of these residual trace benzyl halides in drug substances .Applications De Recherche Scientifique
Chemical Reactions and Structural Analysis
- The compound is involved in chemical reactions leading to various pyridine products. For example, the reaction of related cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate produces a range of compounds, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates. Such reactions are significant for understanding the structural characteristics of this class of compounds (O'callaghan et al., 1999).
Synthesis and Crystal Structure
- The synthesis of similar compounds involves processes like amidation of carboxylic acid and esterification of the phenolic hydroxy group. These procedures, and the subsequent crystal structure analysis, provide insights into the formation and stability of the compound and its derivatives (Zhong et al., 2010).
Fluorescence Properties
- Studies have shown that non-catalytic conversion of related 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water results in the formation of fluorescent dihydropyridine carboxamides. This suggests potential applications in fluorescence-based research or technologies (Ershov et al., 2015).
Molecular Geometry and Calcium Modulatory Properties
- Some compounds in this category, such as N,N-Diethyl-2,6,6-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, have potential calcium modulatory properties. The unique planar conformation of the dihydropyridine ring in these compounds is of particular interest in research related to molecular geometry and function (Linden et al., 2002).
Potential Antitubercular Activity
- Derivatives of 1,4-dihydropyridine-3, 5-dicarboxamide, a compound structurally similar to the compound , show significant anti-tubercular activity. This highlights the potential biomedical applications of these compounds in treating infectious diseases (Iman et al., 2015).
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5/c20-14-4-1-3-13(11-14)12-28-22-10-2-5-17(19(22)25)18(24)21-15-6-8-16(9-7-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBICDMBQLZERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2594899.png)

![N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2594901.png)



![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2594905.png)



![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2594915.png)
![3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594916.png)
![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]propanamide](/img/structure/B2594920.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2594921.png)